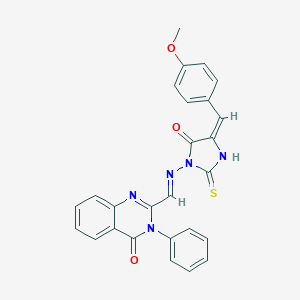
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-, also known as QM-2-3P, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is still under investigation, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. However, the exact biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- are still being studied.
実験室実験の利点と制限
One advantage of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- is its potential as a novel anticancer agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
Future research on 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- could include investigating its potential as a combination therapy with other anticancer agents, as well as studying its effects on cancer stem cells. Additionally, further research could investigate the potential of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- in other scientific research applications, such as antiviral and anti-inflammatory activities.
合成法
The synthesis of 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- involves the reaction of 2-aminobenzamide with 4-methoxybenzaldehyde and thiosemicarbazide to form 2-(4-methoxybenzylidene)-N-(4-oxo-2-thioxo-1,3-thiazolidin-5-yl)benzohydrazide. This intermediate is then reacted with 3-phenylquinazolin-4(3H)-one in the presence of acetic acid to form 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl-.
科学的研究の応用
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has shown potential in various scientific research applications, including anticancer, antimicrobial, and antifungal activities. In anticancer research, 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- has also shown promising results in antimicrobial and antifungal research, inhibiting the growth of various bacteria and fungi.
特性
CAS番号 |
169471-16-3 |
|---|---|
製品名 |
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thioxo-1-imidazolidinyl)imino)methyl)-3-phenyl- |
分子式 |
C26H19N5O3S |
分子量 |
481.5 g/mol |
IUPAC名 |
2-[(E)-[(4E)-4-[(4-methoxyphenyl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]iminomethyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H19N5O3S/c1-34-19-13-11-17(12-14-19)15-22-25(33)31(26(35)29-22)27-16-23-28-21-10-6-5-9-20(21)24(32)30(23)18-7-3-2-4-8-18/h2-16H,1H3,(H,29,35)/b22-15+,27-16+ |
InChIキー |
ZLNUULMRMWEETC-QHPKCYJTSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)/N=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
正規SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)N=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
同義語 |
4(3H)-Quinazolinone, 2-(((4-((4-methoxyphenyl)methylene)-5-oxo-2-thiox o-1-imidazolidinyl)imino)methyl)-3-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



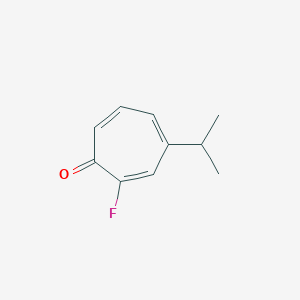
![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)
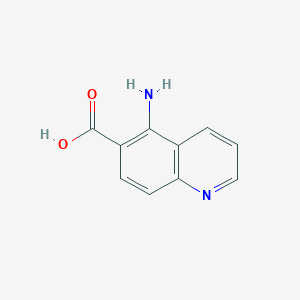
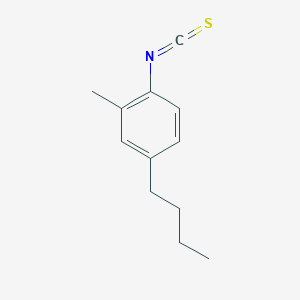
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)

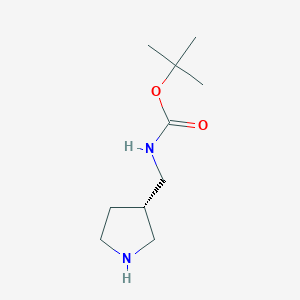
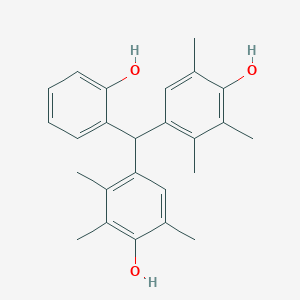
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)


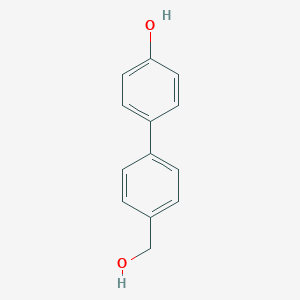
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)